molecular formula C21H13ClN4O3 B4162042 8-chloro-N-(4-nitrophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

8-chloro-N-(4-nitrophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B4162042
M. Wt: 404.8 g/mol
InChI Key: IKYSMQWTGDONPC-UHFFFAOYSA-N
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Description

8-chloro-N-(4-nitrophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with a chloro group at the 8th position, a nitrophenyl group at the N-position, and a pyridinyl group at the 2nd position The carboxamide functional group is attached to the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(4-nitrophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The chloro group can be introduced at the 8th position of the quinoline ring through electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of pyridine and a halogenated quinoline intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine, such as 4-nitroaniline, in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or hydroxylamine derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of new quinoline derivatives with different substituents at the 8th position.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biology: It has been used as a probe to study the interactions between quinoline derivatives and biological targets such as DNA and proteins.

    Materials Science: The compound has been explored for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 8-chloro-N-(4-nitrophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, affecting their function and leading to changes in cellular processes.

    Pathways Involved: It may inhibit key enzymes involved in cell proliferation, such as topoisomerases, leading to the disruption of DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

    Quinacrine: Another antimalarial drug with structural similarities to quinoline derivatives.

    Nitroquinoline: Compounds with nitro groups attached to the quinoline ring, showing similar biological activities.

Uniqueness

8-chloro-N-(4-nitrophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the nitrophenyl and pyridinyl groups, along with the carboxamide functionality, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

8-chloro-N-(4-nitrophenyl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O3/c22-18-5-1-4-16-17(11-19(25-20(16)18)13-3-2-10-23-12-13)21(27)24-14-6-8-15(9-7-14)26(28)29/h1-12H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYSMQWTGDONPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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